8-(Trifluoromethyl)quinolin-2-amine

Descripción

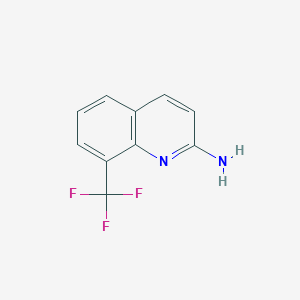

8-(Trifluoromethyl)quinolin-2-amine is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at the 8-position and an amino (-NH₂) group at the 2-position of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromaticity, stability, and tunable electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group provides a reactive site for further functionalization .

Propiedades

IUPAC Name |

8-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGHMBECREKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652863 | |

| Record name | 8-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-80-7 | |

| Record name | 8-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s worth noting that quinoline derivatives have been widely used in the development of antimalarial and antibacterial drugs.

Mode of Action

Quinoline-based compounds often interact with their targets through a variety of mechanisms, including inhibition of enzyme activity, interference with protein synthesis, and disruption of cell membrane functions.

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of vital cellular processes.

Actividad Biológica

8-(Trifluoromethyl)quinolin-2-amine is a compound belonging to the quinoline family, characterized by a trifluoromethyl group at the 8-position and an amine group at the 2-position of the quinoline ring. This unique structure imparts significant biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties , making it a subject of interest in medicinal chemistry. Studies indicate that compounds within the quinoline family, including 8-(trifluoromethyl) derivatives, show efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance membrane permeability and receptor binding affinity, contributing to its biological activity.

Table 1: Summary of Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 4.0 | |

| Staphylococcus aureus | 2.0 | |

| Candida albicans | 8.0 |

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent . Related compounds have demonstrated cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. For instance, derivatives of quinoline have been shown to inhibit microtubule polymerization, leading to apoptosis in cancer cells .

Case Study: Microtubule Inhibition

A series of studies on quinoline derivatives revealed that certain compounds exhibited IC50 values significantly lower than established chemotherapeutics like combretastatin A-4. Specifically, one derivative showed IC50 values of 0.49 µM against PC3 cells and 0.01 µM against HeLa cells, indicating potent antiproliferative activity .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It has been found that similar compounds can inhibit cytochrome P450 enzymes, which are essential for drug metabolism.

- Microtubule Disruption : As observed in anticancer studies, certain derivatives disrupt tubulin networks in cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship

The structural characteristics of this compound significantly influence its biological activity. The positioning of substituents such as the trifluoromethyl and amine groups alters reactivity and enhances pharmacological properties compared to other quinoline derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Methyl-7-(trifluoromethyl)quinoline | Methyl at position 2, trifluoromethyl at 7 | 0.91 |

| 4-Chloro-7-trifluoromethylquinoline | Chlorine at position 4, trifluoromethyl at 7 | 0.78 |

| 4-Bromo-6-(trifluoromethyl)quinoline | Bromine at position 4, trifluoromethyl at 6 | 0.76 |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

8-(Trifluoromethyl)quinolin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in developing anti-cancer and anti-malarial drugs. For instance, a study highlighted the synthesis of novel derivatives that exhibited potent antitumor activity by inhibiting microtubule polymerization, indicating their potential as microtubule-targeted agents (MTAs) .

Case Study: Antitumor Activity

- Compound : 5e (a derivative of this compound)

- Cell Lines Tested : PC3, K562, HeLa

- IC50 Values :

- PC3: 0.49 µM

- K562: 0.08 µM

- HeLa: 0.01 µM

- Mechanism : Disrupts tubulin network, arrests cell cycle at G2/M phase, induces apoptosis .

Development of Fluorescent Probes

The unique structural characteristics of this compound allow it to be utilized in creating fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes, making them valuable tools in cellular biology and medical diagnostics .

Material Science Applications

In materials science, this compound is explored for developing advanced materials such as polymers and coatings that exhibit enhanced thermal and chemical resistance. The trifluoromethyl group contributes to improved stability and performance under various conditions, making it suitable for high-performance applications .

Analytical Chemistry

This compound is employed in analytical chemistry for detecting and quantifying specific analytes in complex mixtures. Its application is particularly beneficial in industries focused on food safety and environmental monitoring, where precise analysis is critical .

Organic Synthesis Research

The compound serves as a valuable building block in organic synthesis, enabling researchers to explore new chemical reactions and develop innovative compounds. Its versatility allows for modifications that can lead to the discovery of novel compounds with desirable properties .

Summary Table of Applications

Comparación Con Compuestos Similares

Key Observations :

- Bioactivity: Positional isomers like 2-(trifluoromethyl)quinolin-7-amine exhibit antibacterial activity, suggesting that the target compound’s 8-CF₃/2-NH₂ arrangement may confer unique biological interactions .

Functional Group Modifications

Amino Group Derivatives

- 8-Amino-2-methylquinoline: Substitution with a methyl group at position 2 (vs. CF₃ in the target compound) reduces steric hindrance, improving solubility but decreasing metabolic stability .

- 7-{2-[(3-Fluorobenzyl)amino]ethyl}quinolin-2-amine: Elongated side chains enhance binding to neurotransmitter receptors, highlighting the versatility of the 2-amine position for drug design .

Trifluoromethyl Analogues

- Thiazoloquinoline Derivatives: Compounds like 8-(trifluoromethyl)thiazolo[4,5-f]quinolin-2-amine (NKV-101) demonstrate that fused heterocycles (e.g., thiazole) improve fluorescence properties, useful in imaging applications .

- Tri([5,5'-biquinolin]-8-yl)amine: Oligomeric quinoline structures with trifluoromethyl groups exhibit enhanced luminescence for optoelectronic materials .

Analytical and Spectral Data

While direct data for 8-(Trifluoromethyl)quinolin-2-amine are unavailable, analogs provide benchmarks:

- LC-MS: Expected [M+H]⁺ ~212.17 (C₁₀H₇F₃N₂). Thiazoloquinoline analogs show similar mass accuracy (e.g., NKV-101: calc. 269.02, found 270 ).

- ¹H NMR: Aromatic protons near the -CF₃ group typically resonate downfield (δ 8.5–9.5 ppm), as observed in 7-(trifluoromethyl)quinolin-8-amine .

Q & A

Q. What synthetic routes are effective for preparing 8-(trifluoromethyl)quinolin-2-amine, and how can structural purity be validated?

A two-step approach is commonly employed:

Quinoline core formation : Use Friedländer condensation between trifluoromethyl-substituted anilines and ketones to construct the quinoline scaffold.

Amination at the 2-position : Introduce the amine group via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) .

Validation : Confirm purity and structure using ¹H/¹³C NMR (e.g., characteristic trifluoromethyl signals at ~110–120 ppm in ¹³C NMR) and HPLC-MS to detect byproducts. Crystallographic analysis (X-ray) resolves ambiguous stereochemistry .

Q. What analytical techniques are critical for characterizing trifluoromethyl-substituted quinolines?

- NMR Spectroscopy : Identify substituent effects (e.g., deshielding of adjacent protons due to the electron-withdrawing CF₃ group) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for isotopic signatures of fluorine .

- X-ray Crystallography : Resolve conformational preferences of the CF₃ group and hydrogen-bonding interactions .

Q. How can initial biological activity screening be designed for this compound?

- Target Selection : Prioritize targets where trifluoromethyl groups enhance binding (e.g., kinase inhibitors, DNA intercalators).

- Assays :

- Controls : Include non-trifluoromethyl analogs to isolate CF₃-specific effects.

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What computational strategies optimize reaction yields for large-scale synthesis?

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for amination steps) to identify rate-limiting steps .

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) and analyze interactions using ANOVA .

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection) .

Q. How do trifluoromethyl groups influence DNA adduct formation in carcinogenicity studies?

- Adduct Characterization : Use ³²P-postlabeling or LC-MS/MS to detect covalent DNA modifications (e.g., PhIP-like adducts at guanine residues) .

- Comparative Analysis : Contrast adduct profiles with non-fluorinated analogs to assess CF₃’s electronic effects on reactivity.

- Enzymatic Studies : Test NAT1/NAT2 isoforms (human vs. bacterial) to evaluate acetylation-driven detoxification pathways .

Q. What methodologies resolve contradictions in enzyme inhibition mechanisms?

- Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Structural Biology : Perform co-crystallization with target enzymes (e.g., A₃ adenosine receptor mutants) to map binding interactions .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for inhibitor binding .

Q. How can metabolic stability be improved without compromising target affinity?

- Prodrug Design : Mask the amine group with hydrolyzable moieties (e.g., acetyl or carbamate) to enhance permeability and delay hepatic clearance .

- Isotere Replacement : Substitute labile functional groups (e.g., methyl → trifluoromethyl) to block oxidative metabolism .

- CYP450 Inhibition Screening : Identify and mitigate interactions with CYP3A4/2D6 using fluorogenic substrates .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Software Tools : Leverage Gaussian for DFT calculations and Schrödinger Suite for docking studies .

- Safety Protocols : Follow NFPA guidelines for handling trifluoromethyl intermediates (flammable, corrosive) and use inert-atmosphere techniques for air-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.